molecular formula C26H28N2O7S B11825961 (S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate

(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate

Cat. No.: B11825961
M. Wt: 512.6 g/mol
InChI Key: KTSXYHCGEWFUGZ-QKSQPQDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both amino and tritylthio groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group followed by the introduction of the tritylthio group through a nucleophilic substitution reaction. The final step often includes the coupling with (2S,3S)-2,3-dihydroxysuccinate under specific reaction conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

    Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tritylthio group, yielding a simpler amino compound.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tritylthio group can yield sulfoxides or sulfones, while reduction can produce simpler amino derivatives.

Scientific Research Applications

(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-3-(tritylthio)propanamide: Lacks the dihydroxysuccinate moiety, resulting in different reactivity and applications.

    (2S,3S)-2,3-dihydroxysuccinate: Without the tritylthio group, it has distinct chemical properties and uses.

Uniqueness

The combination of the tritylthio and dihydroxysuccinate groups in (S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate imparts unique reactivity and functionality, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C26H28N2O7S

Molecular Weight

512.6 g/mol

IUPAC Name

(2S)-2-amino-3-tritylsulfanylpropanamide;(2S,3S)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C22H22N2OS.C4H6O6/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;5-1(3(7)8)2(6)4(9)10/h1-15,20H,16,23H2,(H2,24,25);1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m10/s1

InChI Key

KTSXYHCGEWFUGZ-QKSQPQDESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.